![molecular formula C13H10ClN3OS2 B2879088 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 339023-27-7](/img/structure/B2879088.png)

6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

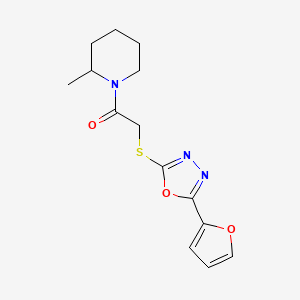

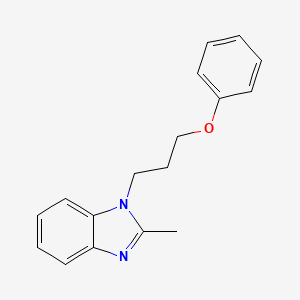

The compound “6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime” is a chemical compound with the CAS Number: 339023-13-1 . It has a molecular weight of 309.82 . The IUPAC name for this compound is 6-((4-chlorobenzyl)thio)-1H-1lambda3-imidazo[2,1-b]thiazole-5-carbaldehyde .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10ClN2OS2/c14-10-3-1-9(2-4-10)8-19-12-11(7-17)16-5-6-18-13(16)15-12/h1-7,18H,8H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 309.82 . It’s stored at a temperature between 28 C .Applications De Recherche Scientifique

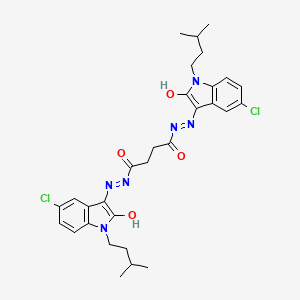

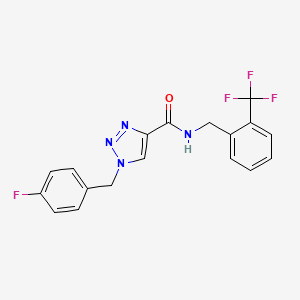

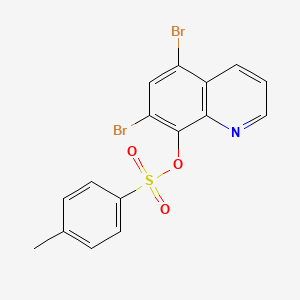

Synthesis and Chemical Properties

- Imidazole derivatives, such as 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime, are used in the synthesis of pH-sensitive spin probes, contributing to the study of chemical environments in various systems (Kirilyuk et al., 2003).

- Research has focused on the stereoisomerization of related compounds, which has implications for the stability and efficacy of potential therapeutic agents (Diethelm-Varela et al., 2020).

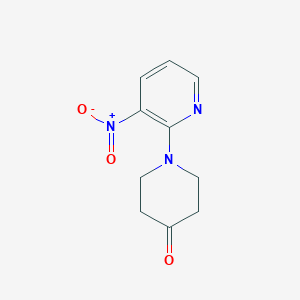

Potential Biological Activities

- Certain imidazole derivatives have been studied for their cytotoxic activity against various human and murine cancer cell lines, indicating potential applications in cancer research (Kumar et al., 2014).

- The structure-activity relationships of nitroimidazoles, which are closely related to the compound , have been explored for their antitubercular properties, suggesting possible applications in treating infectious diseases (Kim et al., 2009).

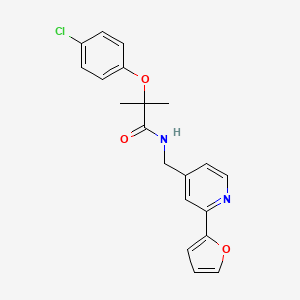

Agricultural Applications

- Imidazo[2,1-b]thiazole derivatives, similar to the compound , have been tested as potential herbicides, showing varying degrees of efficacy in different agricultural conditions (Andreani et al., 1991).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar imidazothiazole derivatives have been reported to stimulate the human constitutive androstane receptor (car) nuclear translocation .

Mode of Action

It is known that imidazothiazole derivatives can interact with their targets and cause changes at the molecular level

Biochemical Pathways

The stimulation of the car nuclear translocation suggests that it may influence the regulation of genes involved in drug metabolism and other xenobiotic responses .

Pharmacokinetics

The predicted density of the compound is 149±01 g/cm3 , which may influence its bioavailability and distribution within the body.

Result of Action

Similar imidazothiazole derivatives have been reported to show significant activity against mycobacterium tuberculosis .

Propriétés

IUPAC Name |

(NE)-N-[[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3OS2/c14-10-3-1-9(2-4-10)8-20-12-11(7-15-18)17-5-6-19-13(17)16-12/h1-7,18H,8H2/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEHOWOPQGDGHQ-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B2879008.png)

![2-cyclopropyl-N-(2,6-difluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2879010.png)

![3-[(2-ethylpiperidin-1-yl)carbonyl]-7-methyl-N-phenyl-1,8-naphthyridin-4-amine](/img/structure/B2879011.png)

![[1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2879012.png)

![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2879013.png)

![N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

![1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2879023.png)